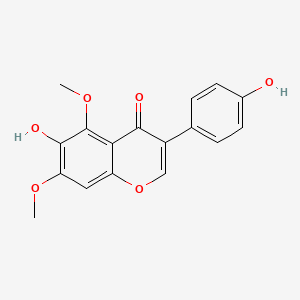
Muningin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Muningin involves several steps. One method includes the partial acetylation of reactive hydroxyl groups, followed by methylation in the 5-position, and final deacetylation . Another approach involves the partial benzylation of hydroxyl groups, methylation of the 5-hydroxy group, and subsequent debenzylation . These methods highlight the need for precise control over reaction conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound is not well-documented, but it likely involves similar synthetic routes as those used in laboratory settings. The scalability of these methods would require optimization to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Muningin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding reduced forms, which may have different biological activities.
Substitution: Substitution reactions, particularly involving the methoxy and hydroxy groups, can lead to the formation of various derivatives with altered properties.
Common Reagents and Conditions
Common reagents used in these reactions include hydriodic acid for demethylation, dimethyl sulfate for methylation, and sodium bicarbonate for partial acetylation . The reaction conditions, such as temperature and solvent choice, play a crucial role in determining the efficiency and outcome of these reactions.
Major Products Formed
The major products formed from these reactions include various methylated and acetylated derivatives of this compound. These derivatives can exhibit different chemical and biological properties, making them valuable for further research and applications.
Scientific Research Applications
Muningin has a wide range of scientific research applications, including:
Chemistry: this compound and its derivatives are used as intermediates in the synthesis of other complex organic molecules.
Biology: The compound has shown potential in modulating biological pathways, making it a candidate for studying cellular processes.
Medicine: this compound’s unique structure and reactivity make it a potential candidate for drug development, particularly in targeting specific molecular pathways.
Industry: this compound can be used in the development of new materials and chemical products due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Muningin involves its interaction with various molecular targets and pathways. It is known to modulate specific enzymes and receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that this compound can influence oxidative stress pathways and inflammatory responses .
Comparison with Similar Compounds
Muningin can be compared with other isoflavones such as genistein and daidzein. These compounds share similar structural features but differ in their specific functional groups and reactivity. This compound’s unique methoxy group in the 5-position sets it apart from other isoflavones, potentially leading to different biological activities and applications .
List of Similar Compounds
- Genistein
- Daidzein
- Biochanin A
- Formononetin
Conclusion
This compound is a fascinating compound with a wide range of potential applications in various scientific fields. Its unique chemical structure and reactivity make it a valuable subject for further research and development. Understanding its preparation methods, chemical reactions, and mechanism of action will pave the way for new discoveries and innovations.
Properties
CAS No. |
479-83-4 |
|---|---|
Molecular Formula |
C17H14O6 |
Molecular Weight |
314.29 g/mol |
IUPAC Name |
6-hydroxy-3-(4-hydroxyphenyl)-5,7-dimethoxychromen-4-one |
InChI |
InChI=1S/C17H14O6/c1-21-13-7-12-14(17(22-2)16(13)20)15(19)11(8-23-12)9-3-5-10(18)6-4-9/h3-8,18,20H,1-2H3 |
InChI Key |
KVSCSPAYYVSPTI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C2C(=C1)OC=C(C2=O)C3=CC=C(C=C3)O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(2S,3S)-3-propan-2-yloxiran-2-yl]methyl acetate](/img/structure/B13817183.png)
![Bicyclo[2.2.2]oct-2-ene, 1,4,5,5,6,6-hexafluoro-7-(fluoromethylene)-, (E)-](/img/structure/B13817190.png)

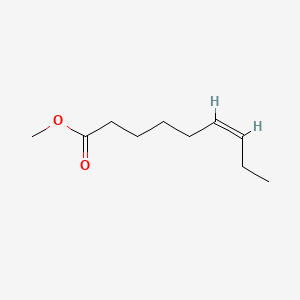
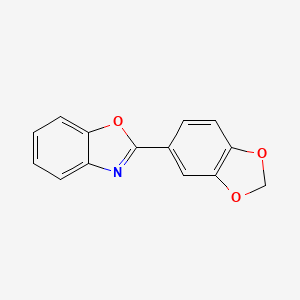
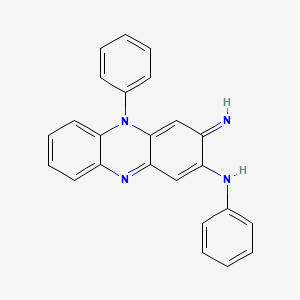
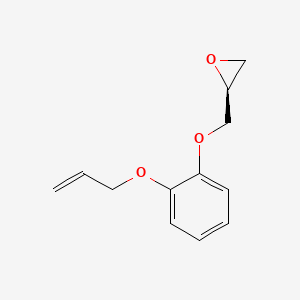
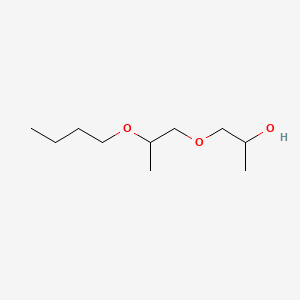

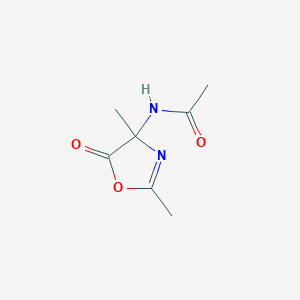

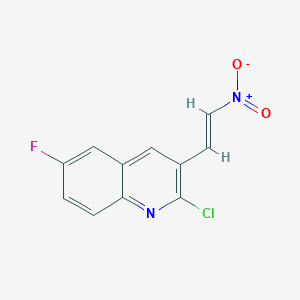
![2-Oxobicyclo[2.2.1]heptane-1-sulfonamide](/img/structure/B13817257.png)
